N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
Structure and Key Features The compound N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a heterocyclic molecule featuring dual pyridazinone cores. One pyridazinone ring is substituted with a 3,5-dimethylpyrazole moiety, while the other is linked to a furan group. The two pyridazinone units are connected via an ethyl-acetamide bridge.
- Molecular Formula: C₃₁H₂₈N₈O₅ (calculated based on structural analysis).
- Molecular Weight: ~622.6 g/mol.
- Key Functional Groups: Pyridazinone rings (6-oxo-1,6-dihydropyridazine). 3,5-Dimethylpyrazole (electron-rich aromatic heterocycle). Furan (oxygen-containing heterocycle). Acetamide linker (provides structural flexibility).
Potential Applications Pyridazinone derivatives are widely studied for their biological activities, including kinase inhibition, anti-inflammatory, and anticancer properties. However, specific pharmacological data for this compound remains unreported in publicly available literature.
Properties
IUPAC Name |
N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O4/c1-14-12-15(2)28(23-14)18-6-8-20(30)26(25-18)10-9-22-19(29)13-27-21(31)7-5-16(24-27)17-4-3-11-32-17/h3-8,11-12H,9-10,13H2,1-2H3,(H,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJOPGZKYFJTEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with other pyridazinone-based derivatives. A notable analogue is 2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide (CAS: 2034348-79-1) . Key comparative insights are summarized below:
Key Differences and Implications
Substituent Electronic Properties: The furan group in the target compound is less electron-rich than the thiophene in the comparative compound due to oxygen’s lower polarizability compared to sulfur. This may reduce π-π interactions with hydrophobic enzyme pockets.
Structural Complexity: The target compound’s dual pyridazinone architecture and extended ethyl-acetamide linker increase molecular weight and complexity, which could hinder metabolic stability or oral bioavailability compared to simpler analogues.
Synthetic Challenges :
- Introducing the 3,5-dimethylpyrazole and furan groups likely requires multi-step synthesis, including protecting-group strategies for regioselective functionalization. In contrast, the comparative compound’s triazolo-pyridazin core may be synthesized via cyclization reactions under milder conditions .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized?
- Methodological Answer : The synthesis involves multi-step reactions, including chlorination (using thionyl chloride) and cyclization steps. Key intermediates require purification via column chromatography. Reaction parameters such as solvent polarity (e.g., DMF for polar steps), temperature (60–80°C for cyclization), and catalysts (e.g., Pd/C for hydrogenation) must be optimized. Analytical techniques like NMR and HPLC-MS are critical for validating intermediates and final product purity .
Q. Which analytical techniques are most reliable for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for pyridazine (δ 6.8–7.2 ppm), furan (δ 7.5–8.0 ppm), and acetamide (δ 2.1–2.3 ppm) moieties.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error.
- X-ray Crystallography : Resolve stereochemistry using SHELXL for refinement .
Advanced Research Questions
Q. How can experimental designs for biological activity screening be optimized?
- Methodological Answer :
- Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) based on structural analogs (e.g., pyridazine-thiadiazole hybrids with IC50 <100 nM) .
- Assay Design : Use fluorescence polarization for binding affinity (Kd) and cell-based assays (e.g., MTT for cytotoxicity). Include positive controls (e.g., doxorubicin for anticancer activity) .
Q. How to resolve contradictions in reported binding affinities across studies?
- Methodological Answer : Cross-validate using orthogonal methods:
- Surface Plasmon Resonance (SPR) : Measure real-time kinetics (ka/kd).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
- Molecular Dynamics (MD) Simulations : Identify binding pocket flexibility (e.g., RMSD <2 Å) .
Q. What strategies enhance metabolic stability in preclinical studies?
- Methodological Answer :
- Liver Microsome Assays : Monitor degradation rates (t1/2) using LC-MS.
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF3) on pyridazine to reduce CYP450-mediated oxidation .
Q. How to conduct structure-activity relationship (SAR) studies for pyridazine derivatives?
- Methodological Answer : Compare analogs with systematic substitutions (see Table 1 ).
| Compound Modification | Bioactivity Change | Reference |
|---|---|---|
| Furan → Thiophene | ↑ Anticancer activity (IC50 10→5 µM) | |
| Acetamide → Propanamide | ↓ Solubility, ↑ LogP | |
| Pyridazine → Pyrimidine | Altered kinase selectivity |
Q. What computational approaches elucidate the mechanism of action?
- Methodological Answer :
- Docking Studies (AutoDock Vina) : Identify key residues (e.g., Lys216 in EGFR).
- Free Energy Perturbation (FEP) : Predict binding free energy (ΔΔG <1 kcal/mol).
- Pharmacophore Modeling : Map electrostatic/hydrophobic features .
Q. How to address solubility limitations in in vivo studies?
- Methodological Answer :
- Co-solvent Systems : Use PEG-400/water (70:30) for IP/IV administration.
- Nanoparticle Formulation : Encapsulate with PLGA (size <200 nm, PDI <0.3) .
Data Analysis & Contradictions
Q. How to interpret conflicting cytotoxicity data across cell lines?
- Methodological Answer :
- Genomic Profiling : Correlate activity with gene expression (e.g., TP53 status).
- ROS Detection : Measure oxidative stress via DCFH-DA fluorescence .
Q. What methods validate synergistic effects with existing therapeutics?
- Methodological Answer :
- Combinatorial Index (CI) : Calculate using Chou-Talalay method (CI <1 = synergy).
- Transcriptomics : Identify pathway crosstalk (e.g., MAPK + PI3K inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
